molecular formula C20H15N7OS B2837432 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904220-35-4

3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2837432
CAS No.: 1904220-35-4
M. Wt: 401.45
InChI Key: UFUYVXWDYQCLFK-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on the [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a privileged pharmacophore known for its ability to act as a kinase inhibitor. This compound is structurally related to potent inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical targets in oncology research, particularly for non-small cell lung cancer (NSCLC). The molecular design incorporates a 6-(thiophen-3-yl) group and a 3-(1H-pyrazol-1-yl)benzamide extension, which are strategic modifications to enhance binding affinity and selectivity within the ATP-binding pocket of target kinases. As a key research tool, this compound is primarily utilized in biochemical assays to study kinase signaling pathways, in cell-based studies to investigate phenotypic effects of kinase inhibition, and as a lead structure for the design and synthesis of novel therapeutic agents. Its value lies in its utility for probing the structure-activity relationships (SAR) of triazolopyridazine-based inhibitors and for advancing the understanding of dysregulated kinase activity in disease models.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS/c28-20(14-3-1-4-16(11-14)26-9-2-8-22-26)21-12-19-24-23-18-6-5-17(25-27(18)19)15-7-10-29-13-15/h1-11,13H,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUYVXWDYQCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: Starting from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

    Construction of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazinyltriazoles and pyridazine derivatives.

    Introduction of the thiophene moiety: This step often involves coupling reactions using thiophene-containing reagents.

    Final assembly: The final step involves the coupling of the pyrazole and triazolopyridazine intermediates with the thiophene moiety under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three key sites: the triazolo-pyridazine core, benzamide linkage, and pyrazole/thiophene substituents.

Table 2: Reactivity of Functional Groups

Functional GroupReaction TypeConditions/ReagentsProduct/OutcomeSource
Triazolo-pyridazine coreNucleophilic substitutionKOH, alkyl halidesAlkylated derivatives at N- or C-positions
Benzamide linkageHydrolysisHCl (6 M), refluxCarboxylic acid and amine fragments
Pyrazole ringElectrophilic substitutionHNO₃/H₂SO₄Nitro-pyrazole derivatives
Thiophene substituentSuzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-modified analogs
  • Triazolo-pyridazine core : Reacts with alkyl halides under basic conditions to form alkylated derivatives, enhancing solubility .

  • Benzamide linkage : Susceptible to acidic or basic hydrolysis, yielding 3-(1 H-pyrazol-1-yl)benzoic acid and the methylamine intermediate .

  • Pyrazole : Undergoes nitration at the 4-position under strong acidic conditions .

  • Thiophene : Participates in cross-coupling reactions (e.g., Suzuki) to introduce aryl groups .

Catalytic and Cross-Coupling Reactions

The thiophene and pyrazole groups enable metal-catalyzed modifications, expanding structural diversity.

Table 3: Catalytic Reactions

ReactionCatalyst SystemSubstrateApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives for enhanced bioactivity
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl halidesIntroduction of amino groups
Click chemistryCuSO₄, sodium ascorbateAzidesTriazole-linked conjugates
  • Suzuki coupling : Modifies the thiophene ring to install aryl groups, improving target affinity .

  • Buchwald-Hartwig amination : Functionalizes the pyridazine ring with amines for solubility tuning .

  • Click chemistry : Attaches fluorescent tags or biomolecules via azide-alkyne cycloaddition.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

  • Hydrolytic stability : Half-life of 12–18 hours in pH 7.4 buffer at 37°C.

  • Oxidative stability : Susceptible to CYP450-mediated metabolism at the thiophene and pyrazole moieties .

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Solvent selection : DMF or THF for high yields (>85%).

  • Catalyst recycling : Pd catalysts recovered via filtration (≥90% efficiency) .

  • Purity control : HPLC with C18 columns (purity >98%) .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole and triazole compounds exhibit significant antitumor activity. For instance, compounds similar to 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide have shown promising results in inhibiting cancer cell proliferation across various cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values of these derivatives often fall within the nanomolar range, indicating potent activity against tumor cells .

Antiviral Properties

The compound's structural features suggest potential antiviral properties. Similar compounds have been evaluated for their ability to inhibit viral replication and exhibit cytotoxic effects against viral pathogens. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to enhanced antiviral activity in previous research .

Antitubercular Activity

Another area of application is in the fight against tuberculosis. Research has indicated that certain derivatives of benzamide compounds can exhibit significant inhibitory effects against Mycobacterium tuberculosis. The design of these compounds often focuses on optimizing their interactions with bacterial targets to enhance efficacy while minimizing cytotoxicity to human cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound . Modifications in the chemical structure can lead to variations in biological activity. For example:

  • Substituents on the benzamide moiety can influence binding affinity and selectivity towards specific biological targets.
  • Variations in the thiophene and triazole rings can modulate pharmacokinetic properties such as solubility and metabolic stability.

Case Study 1: Antitumor Efficacy

In a study evaluating a series of triazole derivatives similar to this compound, researchers found that specific substitutions significantly enhanced antitumor activity against MCF-7 cells. The most active compound exhibited an IC50 value of 0.15 μM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antitubercular Activity

A novel series of benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, one compound showed an IC50 value of 2.18 μM against the bacterium while maintaining low cytotoxicity towards human cells. This highlights the potential of modifying existing frameworks to produce effective antitubercular agents .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves the inhibition of tubulin polymerization . This compound binds to the tubulin protein, preventing its polymerization into microtubules, which is essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine derivatives are widely explored for their kinase inhibitory properties. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activity, and pharmacokinetic properties:

Compound Key Substituents Biological Target Potency (IC₅₀) Metabolic Stability Selectivity Source
3-(1H-Pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide Thiophen-3-yl, benzamide-pyrazole c-Met (hypothesized) Not reported Moderate (thiophene may increase clearance) Likely moderate
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl-pyrazole, difluoro-indazole Tyrosine kinases <10 nM High (cyclopropyl reduces oxidation) High for tyrosine kinases
PF-4254644 (6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline) 1-Methylpyrazole, quinoline c-Met 0.5 nM High (methylpyrazole enhances stability) Exquisite for c-Met
N-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide derivatives Benzamide, methyl-triazolo-thiadiazole Undisclosed (cytotoxicity) Variable Low (benzamide susceptible to hydrolysis) Low

Key Findings:

Structural Impact on Potency: The presence of electron-withdrawing groups (e.g., difluoro-indazole in the WHO-listed compound) correlates with sub-nanomolar potency against tyrosine kinases . PF-4254644’s quinoline moiety and chiral ethyl linker contribute to its c-Met inhibition (IC₅₀ = 0.5 nM), surpassing analogs with simpler substituents .

Metabolic Stability: Cyclopropyl groups (e.g., in the WHO compound) reduce oxidative metabolism, enhancing half-life .

Selectivity :

  • PF-4254644 demonstrates >1000-fold selectivity for c-Met over other kinases, attributed to its optimized steric and electronic profile .
  • Benzamide derivatives (e.g., compounds) show broader off-target effects, likely due to less specific binding interactions .

Assay Methods :

  • Cytotoxicity and proliferation assays (e.g., Mosmann’s colorimetric assay) are commonly employed to evaluate these compounds, with IC₅₀ values determined using dose-response curves .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide , identified by its CAS number 1904220-35-4 , is a complex heterocyclic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N7OSC_{20}H_{15}N_{7}OS, with a molecular weight of 401.4 g/mol . The structure includes a pyrazole ring, a thiophene moiety, and a triazolo-pyridazine framework, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H15N7OS
Molecular Weight401.4 g/mol
CAS Number1904220-35-4

Antiviral Activity

Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant antiviral properties. For example, derivatives with similar structures have shown efficacy against various viral strains, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Research demonstrated that certain pyrazole derivatives could reduce viral plaque formation significantly, indicating their potential as antiviral agents .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. A related compound demonstrated inhibition of tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl moiety could enhance biological efficacy against tumor cells . In vitro assays reported IC50 values ranging from 1.1 to 18.8 µM , indicating promising cytotoxic effects against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific enzymes or receptors within cellular pathways. For instance, the interaction with tubulin suggests a potential pathway for disrupting cancer cell proliferation. Additionally, the presence of electron-withdrawing groups in the structure may enhance binding affinity to target proteins .

Study 1: Antiviral Screening

A study conducted by Wu et al. evaluated various pyrazole derivatives for their antiviral activity against TMV. The results showed that certain compounds exhibited over 50% inhibition at concentrations as low as 0.5 mg/mL , highlighting the importance of structural variations in enhancing antiviral efficacy .

Study 2: Antitumor Evaluation

In a separate investigation into the antitumor properties of related triazolo compounds, researchers found that modifications to the benzamide portion significantly affected cytotoxicity. Compounds with specific substitutions demonstrated enhanced activity against multiple cancer cell lines, supporting the hypothesis that structural diversity can lead to improved therapeutic outcomes .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (50–80°C) are often necessary for cyclization steps involving triazole and pyridazine rings, but overheating may degrade sensitive functional groups like thiophene .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for intermediates, while microwave-assisted synthesis in solvent-free conditions improves efficiency for heterocyclic coupling .
  • Catalysts : Copper(I) catalysts (e.g., CuI) are critical for azide-alkyne cycloaddition reactions to form triazole moieties .
  • Purification : Column chromatography (silica gel) and HPLC are essential for isolating high-purity intermediates, confirmed by ≥95% purity via NMR and LC-MS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of pyrazole, triazolo-pyridazine, and benzamide groups. For example, thiophen-3-yl protons appear as distinct triplets (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+ at m/z 463.12) and fragments corresponding to triazole-pyridazine cleavage .
  • X-ray Crystallography : Resolves stereoelectronic effects of the benzamide-thiophene interaction, though crystallization challenges exist due to conformational flexibility .

Q. What structural analogs of this compound have been studied, and how do modifications influence activity?

Analog studies reveal:

Modification Impact on Activity Reference
Replacement of thiophen-3-yl with pyridineReduced binding affinity (IC50 ↑ 2-fold) due to loss of sulfur-π interactions
Substitution of benzamide with thiazoleEnhanced solubility (LogP ↓ 0.5) but decreased metabolic stability in vitro
Methoxy group addition to pyridazineImproved pharmacokinetics (t1/2 ↑ 3 hours) via reduced CYP3A4-mediated oxidation

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

Contradictions often arise from assay conditions:

  • Enzyme Inhibition : Use recombinant enzyme systems (e.g., 14-α-demethylase) to isolate direct target engagement. SPR or ITC quantifies binding kinetics (KD) without cellular interference .
  • Cellular Assays : Account for off-target effects (e.g., redox cycling by thiophene) via ROS scavengers (e.g., NAC). Validate specificity using CRISPR knockouts of putative targets .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated pyridazine) that may contribute to cytotoxicity .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships?

  • Dosing Regimen : Administer via intravenous (IV) and oral routes to calculate absolute bioavailability (F > 30% in rodents suggests suitability for oral delivery) .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C-benzamide) to track accumulation in target organs (e.g., liver, brain) using autoradiography .
  • Metabolic Stability : Use liver microsomes (human vs. rodent) to predict interspecies differences in clearance rates .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Reveal transient hydrogen bonds between the pyrazole NH and kinase ATP-binding pockets (e.g., EGFR T790M mutant) .
  • Free Energy Perturbation (FEP) : Quantifies energy penalties (~1.2 kcal/mol) for rigid vs. flexible triazolo-pyridazine conformers binding to enzymes .
  • Cryo-EM : Captures low-population states of the benzamide group interacting with allosteric sites in G-protein-coupled receptors .

Methodological Notes

  • Conflict Resolution : When spectral data (e.g., NMR) conflicts with computational predictions, prioritize experimental validation via 2D NMR (COSY, NOESY) to resolve ambiguities .
  • Data Reproducibility : Adopt protocols from (microwave synthesis) and (docking studies) to standardize heterocyclic reactions and target validation .

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